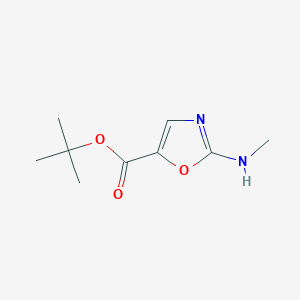
3-methyl-N,1-diphenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N,1-diphenyl-1H-pyrazol-5-amine , also known as 1-phenyl-3-methyl-5-aminopyrazole , is a nitrogen-containing heterocyclic compound. Its chemical formula is C10H11N3 , and its molecular weight is approximately 173.2 g/mol . This compound exhibits interesting properties and has applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
Several synthetic methods exist for preparing this compound. For instance, Bazgir and colleagues reported an efficient pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole with isatines, yielding 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives . Further exploration of synthetic routes and optimization strategies would enhance its accessibility.
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrazole ring with a methyl group at position 3 and a phenyl group at position 1. The arrangement of atoms and bonds within the molecule influences its reactivity and biological properties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including condensations, cyclizations, and coupling reactions. Researchers have explored its utility as a building block for constructing diverse heterocyclic scaffolds. Notably, it has been employed in the synthesis of fused heterocycles, such as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives . These reactions offer versatility in designing novel organic molecules.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 210–212°C (creamy white crystals) .
- IR Spectrum Peaks : Notable peaks include 1611 cm-1 (C=N) , 1729 cm-1 (C=O) , and 3032 cm-1 (CH–Ar) .
- NMR Spectra : Proton NMR shows signals at 3.875 ppm (OCH3) , 7.014–7.532 ppm (Ar–H) , 8.518 ppm (CH, pyrazole ring) , and 10.032 ppm (HC=O) . Carbon NMR provides additional insights into its structure.
Applications De Recherche Scientifique
Asymmetric Allylic Amination Catalysis
Palladium-catalyzed asymmetric allylic amination using ferrocenyl pyrazole ligands, such as 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine, has shown significant effectiveness. This process is important in stereoselective synthesis, providing high enantioselectivity in certain reactions (Togni et al., 1996).
Antiviral Activity
Compounds derived from this compound have exhibited notable in vitro antiviral activity against herpes simplex virus. This highlights its potential in developing antiviral therapeutics (Tantawy et al., 2012).
Inhibition of Amine Oxidases
Derivatives of this compound have been synthesized and shown to inhibit monoamine oxidases effectively. This suggests their potential use in neurological disorders where monoamine oxidase inhibition is beneficial (Manna et al., 2002).
Antimicrobial Screening
Certain derivatives of this compound have shown considerable antifungal activity, though their antibacterial effects are less pronounced. This indicates a potential avenue for antifungal drug development (Bawa et al., 2011).
X-Ray Crystal Study and Biological Activities
The structure and biological activities of pyrazole derivatives, including those derived from this compound, have been characterized. These compounds show antitumor, antifungal, and antibacterial activities, indicating their utility in multiple areas of medicinal chemistry (Titi et al., 2020).
Catalysis in Copolymerization
This compound derivatives have been used in catalyzing the copolymerization of CO2 and cyclohexene oxide, demonstrating their utility in polymer science and environmental applications (Matiwane et al., 2020).
Fluorescent Chemosensor Development
Derivatives of this compound have been utilized in the creation of chemosensors for metal ions like Al3+ and Zn2+. This indicates their role in the development of novel sensing materials (Gao et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds such as pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are likely to interact with specific proteins or enzymes in the parasites causing these diseases.
Mode of Action
This interaction could inhibit the activity of the target, leading to the death of the parasite or the inhibition of its growth .
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle of parasites, affecting their ability to infect and reproduce .
Pharmacokinetics
The compound’s molecular weight of 1732144 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Based on the activities of related compounds, it can be inferred that the compound may lead to the death of parasites or inhibit their growth .
Analyse Biochimique
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitutions on the pyrazole ring .
Cellular Effects
Some pyrazole derivatives have been shown to exhibit cytotoxic activity against certain human cell lines . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine is not well-defined. It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazole derivatives can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrazole derivatives can vary with dosage, with some compounds exhibiting threshold effects or toxic/adverse effects at high doses .
Metabolic Pathways
Pyrazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazole derivatives can interact with transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Some pyrazole derivatives are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
5-methyl-N,2-diphenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-13-12-16(17-14-8-4-2-5-9-14)19(18-13)15-10-6-3-7-11-15/h2-12,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRWXGLTTNAKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

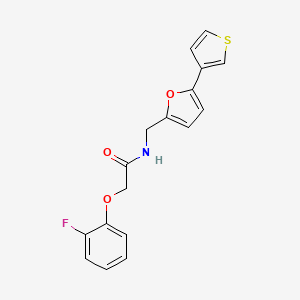
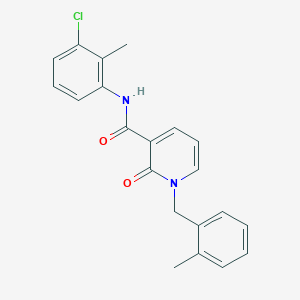
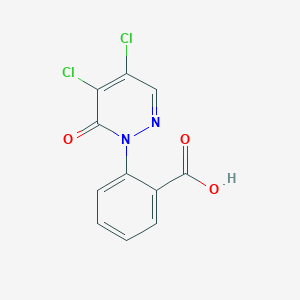

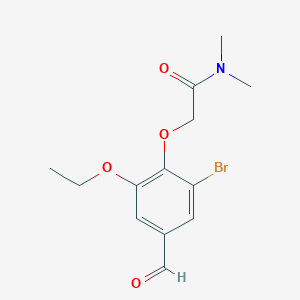
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzofuran-2-carboxamide](/img/structure/B2920715.png)
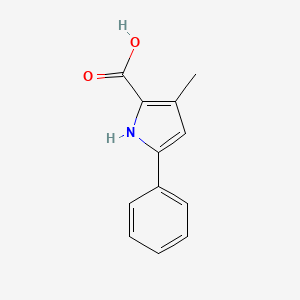
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2920719.png)
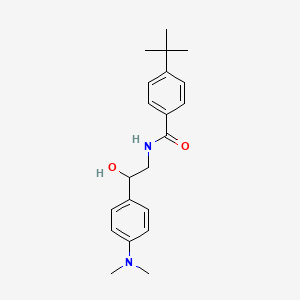

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)


